molecular formula C19H15F3N2O2 B2573157 6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one CAS No. 1105236-29-0

6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one

Cat. No.: B2573157
CAS No.: 1105236-29-0
M. Wt: 360.336
InChI Key: SAIMEEPJKOHHHJ-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the pyrimidinone class This compound is characterized by the presence of a methoxyphenyl group, a trifluoromethylbenzyl group, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-methoxyphenyl halides and suitable nucleophiles.

    Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be attached through a Friedel-Crafts alkylation reaction using 3-(trifluoromethyl)benzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the pyrimidinone core, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds can be employed under appropriate conditions.

Major Products

    Oxidation: Phenolic derivatives and quinones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted aromatic and heterocyclic compounds.

Scientific Research Applications

6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance its binding affinity and metabolic stability, while the methoxyphenyl group can influence its electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    6-(4-methoxyphenyl)-3-benzylpyrimidin-4(3H)-one: Lacks the trifluoromethyl group, which may result in different biological activities and chemical properties.

    6-phenyl-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one: Lacks the methoxy group, potentially affecting its reactivity and interactions.

Uniqueness

6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one is unique due to the combination of the methoxyphenyl and trifluoromethylbenzyl groups, which confer distinct electronic and steric properties

Biological Activity

6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a methoxyphenyl group and a trifluoromethylbenzyl moiety, which may contribute to its pharmacological properties.

  • Molecular Formula : C20H17F3N2O
  • Molecular Weight : 426.34 g/mol
  • CAS Number : 1150560-59-0

Research indicates that compounds similar to this compound may exert their biological effects through interactions with cellular targets such as tubulin. The binding of these compounds to the colchicine site on tubulin disrupts microtubule dynamics, leading to antiproliferative effects in cancer cells .

Anticancer Activity

The compound has shown promising antiproliferative activity against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range for similar pyrimidine derivatives, indicating significant cytotoxicity against tumor cells . In particular:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).
  • IC50 Values : Some derivatives exhibit IC50 values as low as 1.7 nM, highlighting their potency against resistant cell lines .

Cytotoxicity Studies

Cytotoxicity assays conducted on peripheral blood lymphocytes (PBL) revealed that while these compounds are effective against proliferating cancer cells, they exhibit lower toxicity towards normal cells. For example, the GI50 for compound this compound was found to be significantly higher compared to its effect on lymphoblastic cell lines, suggesting a degree of selectivity for cancerous over normal cells .

Structure-Activity Relationship (SAR)

The presence of the methoxy group and trifluoromethyl substituents appears critical in enhancing the biological activity of pyrimidine derivatives. SAR studies indicate that modifications at these positions can lead to variations in potency and selectivity, emphasizing the importance of these functional groups in drug design .

Case Studies and Research Findings

StudyFindings
Study 1Identified significant antiproliferative effects with IC50 values ranging from 1.7 to 38 nM against multiple cell lines.
Study 2Demonstrated that similar compounds induce apoptosis via caspase activation without causing mitochondrial depolarization .
Study 3Showed moderate cytotoxicity in normal human PBL, indicating a preferential action on proliferating cells .

Properties

IUPAC Name

6-(4-methoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O2/c1-26-16-7-5-14(6-8-16)17-10-18(25)24(12-23-17)11-13-3-2-4-15(9-13)19(20,21)22/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIMEEPJKOHHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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